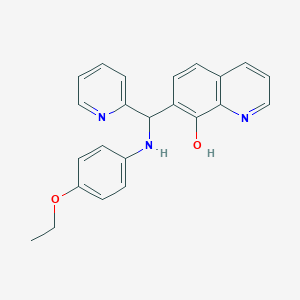

7-(((4-Ethoxyphenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol

Beschreibung

The compound 7-(((4-Ethoxyphenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol belongs to the 8-hydroxyquinoline family, a scaffold renowned for its diverse biological activities, including antimicrobial, anticancer, and metal-chelating properties. Structurally, it features a quinolin-8-ol core substituted at the 7-position with a bifunctional group comprising a 4-ethoxyphenylamino moiety and a pyridin-2-ylmethyl unit. While direct synthesis data for this compound are absent in the provided evidence, its structural analogues (e.g., compounds in ) suggest synthetic routes involving Mannich-type reactions or nucleophilic substitutions to install the amino-methyl bridge .

Eigenschaften

IUPAC Name |

7-[(4-ethoxyanilino)-pyridin-2-ylmethyl]quinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2/c1-2-28-18-11-9-17(10-12-18)26-22(20-7-3-4-14-24-20)19-13-8-16-6-5-15-25-21(16)23(19)27/h3-15,22,26-27H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIYGNLLHIJAIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of WAY-359594 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is synthesized under controlled laboratory conditions to ensure high purity and yield

Analyse Chemischer Reaktionen

WAY-359594 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

WAY-359594 wird in der wissenschaftlichen Forschung hauptsächlich wegen seiner Fähigkeit verwendet, die G-Protein-gekoppelte Rezeptorkinase 6 zu hemmen. Dies macht es wertvoll in Studien zu Zellsignalen, Rezeptorfunktion und Medikamentenentwicklung. Es hat Anwendungen in:

Chemie: Wird als Referenzverbindung in analytischen Studien verwendet.

Biologie: Hilft beim Verständnis von Rezeptorfunktionen und Signalwegen.

5. Wirkmechanismus

WAY-359594 übt seine Wirkung aus, indem es die G-Protein-gekoppelte Rezeptorkinase 6 hemmt. Diese Hemmung verhindert die Phosphorylierung des Rezeptors und moduliert so seine Aktivität und die nachgeschalteten Signalwege. Die genauen molekularen Ziele und beteiligten Wege werden noch untersucht, aber es ist bekannt, dass es verschiedene zelluläre Prozesse beeinflusst .

Wirkmechanismus

WAY-359594 exerts its effects by inhibiting G protein-coupled receptor kinase 6. This inhibition prevents the phosphorylation of the receptor, thereby modulating its activity and downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The physicochemical properties of 8-hydroxyquinoline derivatives are highly dependent on substituent identity and position. Below is a comparative analysis of key analogues:

Table 1: Structural and Physical Property Comparison

| Compound Name | Molecular Formula | Molecular Weight | Substituents (R1/R2) | Melting Point (°C) | logP* | References |

|---|---|---|---|---|---|---|

| 7-(((4-Ethoxyphenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol (Target) | C23H21N3O2 | 371.44 | R1 = 4-Ethoxyphenyl, R2 = Pyridin-2-yl | N/A | ~3.5† | - |

| 7-((Phenylamino)(pyridin-2-yl)methyl)quinolin-8-ol (Compound 3, ) | C21H17N3O | 327.38 | R1 = Phenyl, R2 = Pyridin-2-yl | 129–130 | 3.1‡ | |

| 7-{(6-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol () | C21H18N4O | 342.40 | R1 = 6-Methylpyridin-2-yl, R2 = Pyridin-2-yl | N/A | 3.63 | |

| 7-((4-Fluorophenyl)(8-hydroxyquinolin-7-yl)methylamino)benzoic acid (Compound 5, ) | C23H17FN2O3 | 388.39 | R1 = 4-Fluorophenyl, R2 = Benzoic acid | 185–187 | N/A | |

| 7-{[(Pyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol () | C22H16F3N3O | 403.38 | R1 = 4-CF3-Phenyl, R2 = Pyridin-2-yl | N/A | >4.0§ | |

| 7-((4-Chlorophenyl)(3-hydroxypyridin-2-ylamino)methyl)quinolin-8-ol () | C21H16ClN3O2 | 377.82 | R1 = 4-Chlorophenyl, R2 = 3-Hydroxypyridin-2-yl | N/A | N/A |

*logP values estimated or reported from sources.

†Estimated based on substituent contributions (ethoxy: +0.5 vs. phenyl).

‡Calculated using ’s methodology.

§Trifluoromethyl increases lipophilicity significantly.

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups :

- The 4-ethoxy group (target compound) enhances polarity compared to phenyl (Compound 3, logP 3.1) or 4-CF3 (, logP >4.0). This may improve aqueous solubility, critical for bioavailability .

- Halogenated derivatives (e.g., 4-Fluorophenyl in Compound 5, 4-Chlorophenyl in ) exhibit higher melting points, likely due to stronger intermolecular interactions (e.g., halogen bonding) .

Bulky groups like morpholino () or benzoic acid (Compound 5) may restrict molecular flexibility, impacting interaction with target proteins .

Biological Implications :

- While cytoprotective data are sparse in the evidence, trifluoromethyl derivatives () are often associated with enhanced metabolic stability and target engagement due to lipophilicity .

- The 3-hydroxypyridin-2-yl group () introduces additional hydrogen-bonding capacity, which could enhance receptor binding .

Biologische Aktivität

7-(((4-Ethoxyphenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol is a complex organic compound belonging to the quinoline family, which is widely recognized for its diverse biological activities. This compound's structure includes a quinoline core, an ethoxyphenyl group, and a pyridinyl moiety, contributing to its potential therapeutic applications. Understanding the biological activity of this compound is crucial for its development in medicinal chemistry.

Molecular Structure and Properties

The molecular formula of this compound is C23H21N3O2, with a molecular weight of 371.44 g/mol. The compound's unique structure facilitates interactions with various biological targets, which may lead to significant pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C23H21N3O2 |

| Molecular Weight | 371.44 g/mol |

| IUPAC Name | 7-[(4-ethoxyanilino)(pyridin-2-yl)methyl]quinolin-8-ol |

The biological activity of quinoline derivatives, including this compound, often involves:

- Enzyme Inhibition : Quinoline compounds can inhibit various enzymes, impacting metabolic pathways.

- Receptor Interaction : They may act on G-protein coupled receptors (GPCRs), influencing cellular signaling.

- Protein Binding : The formation of complexes with proteins can alter their function and stability.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antitumor Activity : Several studies have shown that quinoline derivatives possess cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : These compounds have demonstrated effectiveness against bacterial and fungal strains.

- Anti-inflammatory Effects : The ability to modulate inflammatory pathways has been noted in some quinoline derivatives.

Antitumor Activity

A study assessed the cytotoxic effects of quinoline derivatives on human cancer cell lines, revealing that modifications at the quinoline core significantly enhance potency. The results highlighted that the presence of the ethoxyphenyl group increased selectivity against cancer cells while minimizing toxicity to normal cells .

Antimicrobial Efficacy

In another investigation, this compound was tested against various microbial strains. The compound exhibited notable antimicrobial activity, particularly against Gram-positive bacteria, suggesting its potential as an antibiotic agent .

Anti-inflammatory Mechanisms

Research focusing on the anti-inflammatory properties of quinoline derivatives indicated that they could inhibit pro-inflammatory cytokines in vitro. This suggests a mechanism through which these compounds could be developed for treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.